2-methyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
The compound 2-methyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a structurally complex molecule integrating multiple pharmacophores:
- Benzamide core: Known for its role in enzyme inhibition (e.g., acetylcholinesterase) and receptor modulation.
- 1,3,4-Thiadiazole ring: A heterocyclic moiety contributing to metabolic stability and hydrogen-bonding interactions.
- Indole scaffold: A privileged structure in medicinal chemistry, often associated with anticancer and neuroactive properties.
- Thioether and amide linkages: Enhance solubility and stability while enabling conformational flexibility.
This hybrid design likely aims to synergize the biological activities of its components.
Properties
IUPAC Name |
2-methyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S2/c1-15-7-3-4-8-17(15)22(30)24-11-12-28-13-20(18-9-5-6-10-19(18)28)31-14-21(29)25-23-27-26-16(2)32-23/h3-10,13H,11-12,14H2,1-2H3,(H,24,30)(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEOBZFIOZLHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex molecule with significant potential in medicinal chemistry. Its structure incorporates multiple pharmacologically relevant moieties, particularly the 1,3,4-thiadiazole and indole rings, which are known for their diverse biological activities.
Chemical Structure
The molecular formula of the compound is . The presence of various functional groups enhances its interaction with biological targets.
Antimicrobial Properties
Research has highlighted the antimicrobial activity of compounds containing the 1,3,4-thiadiazole moiety. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising results against various bacterial strains such as Salmonella typhi and E. coli, demonstrating zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk . This suggests a potential application for our compound in treating bacterial infections.
Cytotoxicity and Anticancer Activity
Compounds with indole and thiadiazole structures have been reported to exhibit cytotoxic effects against cancer cell lines. A study indicated that certain thiadiazole derivatives displayed significant activity against human glioblastoma cells and melanoma cells . The mechanism of action often involves the induction of apoptosis through interactions with specific cellular pathways.
The proposed mechanism for the biological activity of compounds like This compound may involve:
- Inhibition of DNA synthesis : Thiadiazole derivatives can interfere with nucleic acid synthesis.
- Protein interaction : The indole moiety may facilitate binding to protein targets involved in cell proliferation and survival.
Study 1: Antimicrobial Activity
In a comparative study assessing various thiadiazole derivatives, it was found that modifications at the amine group significantly influenced antimicrobial efficacy. Compounds with halogen substitutions exhibited enhanced activity against resistant strains .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 18a | 15 | Salmonella typhi |
| 18b | 19 | E. coli |
Study 2: Cytotoxic Effects
A recent investigation into the cytotoxic properties of indole-linked thiadiazoles revealed that certain derivatives had IC50 values below 30 µM against various cancer cell lines . This indicates substantial potential for further development in anticancer therapies.
Comparison with Similar Compounds
Structural Analogues and Their Activities
The following table summarizes key structural and functional differences between the target compound and its analogs:
Critical Structural and Functional Differences
Core Heterocycles :
- The target compound’s indole-thiadiazole combination distinguishes it from pyridine-based analogs (e.g., 8a). Indole’s aromaticity and hydrogen-bonding capacity may enhance binding to targets like kinases or serotonin receptors, whereas pyridine derivatives prioritize solubility .
- 5-Methyl-1,3,4-thiadiazole in the target compound vs. oxadiazole in : Thiadiazole’s sulfur atom improves metabolic stability and offers additional hydrophobic interactions .
Synthetic Accessibility :
Pharmacological and Physicochemical Properties
- Solubility : The 5-methyl-thiadiazole group may enhance aqueous solubility compared to phenyl-substituted analogs (e.g., ’s 8a), as methyl groups reduce crystallinity .
- purely aromatic analogs .
- Target Selectivity : Hybrid structures (e.g., indole + thiadiazole) may engage multiple targets (e.g., tubulin inhibition, DNA intercalation), whereas piperidine derivatives () are more specialized .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-methyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step pathways, typically starting with coupling reactions between thiadiazole and indole intermediates. Key steps include:
- Thioether linkage formation : Reacting a 2-oxoethylthio-indole derivative with a 5-methyl-1,3,4-thiadiazol-2-amine under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO .
- Amide bond formation : Using coupling agents such as HATU or EDCI with a benzamide derivative, optimized at 0–5°C to minimize side reactions .
- Critical factors : Solvent polarity (e.g., DMF enhances nucleophilicity), temperature control (reflux for thioether formation vs. low temperature for amidation), and catalyst selection (e.g., triethylamine for acid scavenging) significantly impact purity and yield .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is required:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks, with emphasis on indole NH (~10–12 ppm) and thiadiazole C-S-C signals .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the thioether and amide bonds .
- X-ray Diffraction : Resolves stereochemical ambiguities, especially for thiadiazole ring conformation and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Strategies include:
- Orthogonal assays : Cross-validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) to confirm mechanisms .
- Purity verification : Re-characterize batches via HPLC (>95% purity) to rule out degradation products or isomers affecting bioactivity .
- Dose-response profiling : Test across a wider concentration range (nM–µM) to identify non-linear effects, as seen in thiadiazole derivatives with hormetic responses .
Q. What strategies are used to establish structure-activity relationships (SAR) for modifications in the thiadiazole and indole moieties?
- Methodological Answer : SAR studies focus on systematic substitutions followed by bioactivity screening:
- Thiadiazole modifications : Replace the 5-methyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance electrophilicity and target binding .
- Indole substitutions : Introduce halogen atoms (e.g., Cl, F) at the 5-position to improve lipophilicity and blood-brain barrier penetration .
- Bioisosteric replacement : Swap the benzamide with a trifluoromethylbenzamide to assess metabolic stability changes .
Q. How do electron-withdrawing groups (EWGs) on the benzamide moiety influence reactivity and bioactivity?
- Methodological Answer : EWGs like -NO₂ or -CF₃ alter electronic properties and binding kinetics:
- Reactivity : EWGs increase electrophilicity of the amide carbonyl, enhancing susceptibility to nucleophilic attack (e.g., by cysteine residues in target enzymes) .
- Bioactivity : In vitro studies show that -CF₃ improves IC₅₀ values in kinase inhibition assays (e.g., EGFR-TK) by 3–5-fold compared to -CH₃ groups .
- Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution changes, guiding rational design of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
